

Evofosfamide in Pancreatic Cancer: A Comparative Clinical Trial Analysis

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Compound of Interest

Compound Name: *Evofosfamide*

Cat. No.: *B1684547*

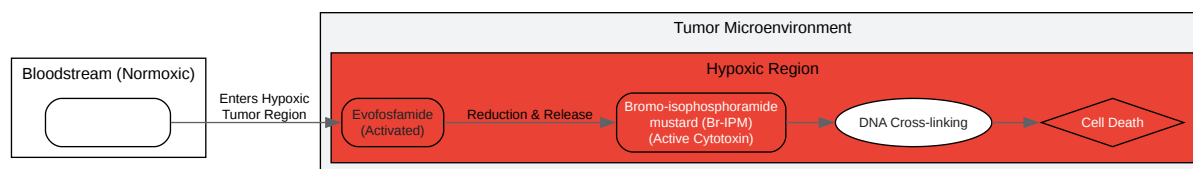
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An in-depth guide for researchers and drug development professionals on the clinical trial performance of **evofosfamide** in pancreatic cancer, with a comparative look at standard-of-care therapies.

Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug that was investigated for the treatment of various solid tumors, including pancreatic cancer. Its mechanism of action is designed to target the hypoxic microenvironment characteristic of many tumors, a feature associated with resistance to conventional chemotherapy and radiation. This guide provides a comprehensive overview of the clinical trial results for **evofosfamide** in pancreatic cancer, primarily focusing on the pivotal Phase III MAESTRO study. The performance of **evofosfamide** in combination with gemcitabine is compared with gemcitabine alone and contextualized with the efficacy of another standard-of-care regimen, FOLFIRINOX.

Mechanism of Action

Evofosfamide is a 2-nitroimidazole-linked prodrug of the DNA-alkylating agent bromoisophosphoramidate mustard (Br-IPM). Under normal oxygen conditions (normoxia), the prodrug is relatively inert. However, in the hypoxic environment of a tumor, the 2-nitroimidazole trigger undergoes reduction, leading to the release of the active cytotoxic Br-IPM. This active agent then cross-links DNA, inducing cell death.^{[1][2]}



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Caption: Mechanism of action of **evofosfamide**.

Clinical Trial Data: The MAESTRO Study

The primary evidence for **evofosfamide** in pancreatic cancer comes from the MAESTRO (Metastatic Adenocarcinoma of the Pancreas Treated with **Evofosfamide** and Gemcitabine) trial, a Phase III, randomized, double-blind, placebo-controlled study.[3][4]

Efficacy Results

The MAESTRO trial did not meet its primary endpoint of statistically significant improvement in overall survival (OS) for the **evofosfamide** plus gemcitabine arm compared to the placebo plus gemcitabine arm.[3] However, there was a statistically significant improvement in progression-free survival (PFS).

Endpoint	Evofosfamide + Gemcitabine (n=346)	Placebo + Gemcitabine (n=347)	Hazard Ratio (95% CI)	p-value
Median Overall Survival (OS)	8.7 months	7.6 months	0.84 (0.71 - 1.01)	0.059
Median Progression-Free Survival (PFS)	5.5 months	3.7 months	0.77 (0.65 - 0.92)	0.004
Objective Response Rate (ORR)	19%	15%	Odds Ratio: 1.31 (0.88 - 1.95)	0.18
Confirmed ORR	15%	9%	Odds Ratio: 1.90 (1.16 - 3.12)	0.009

Table 1: Efficacy outcomes from the MAESTRO trial.

Safety Profile

The addition of **evofosfamide** to gemcitabine resulted in a higher incidence of hematologic adverse events.

Adverse Event (Grade ≥3)	Evofosfamide + Gemcitabine	Placebo + Gemcitabine
Neutropenia	32.5%	Not specified
Thrombocytopenia	More frequent	Less frequent
Anemia	More frequent	Less frequent
Nausea	Similar across arms	Similar across arms
Decreased Appetite	Similar across arms	Similar across arms
Vomiting	Similar across arms	Similar across arms
AEs leading to death	9%	11%
AEs leading to treatment discontinuation	17.9%	15.6%

Table 2: Key adverse events in the MAESTRO trial.

Comparison with Standard of Care: Gemcitabine and FOLFIRINOX

While the MAESTRO trial provides a direct comparison of **evofosfamide** plus gemcitabine against gemcitabine alone, it is also useful to compare these results indirectly with another standard-of-care regimen for metastatic pancreatic cancer, FOLFIRINOX (a combination of 5-fluorouracil, leucovorin, irinotecan, and oxaliplatin). It is important to note that there have been no direct head-to-head clinical trials of **evofosfamide** versus FOLFIRINOX.

Treatment Regimen	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	Key Grade 3/4 Toxicities
Evofosfamide + Gemcitabine (MAESTRO)	8.7 months	5.5 months	Neutropenia, Thrombocytopenia, Anemia
Gemcitabine (MAESTRO Control Arm)	7.6 months	3.7 months	Hematologic toxicities
FOLFIRINOX (PRODIGE 4/ACCORD 11)	11.1 months	6.4 months	Neutropenia, Febrile Neutropenia, Diarrhea, Fatigue
Gemcitabine (PRODIGE 4/ACCORD 11 Control Arm)	6.8 months	3.3 months	Hematologic toxicities

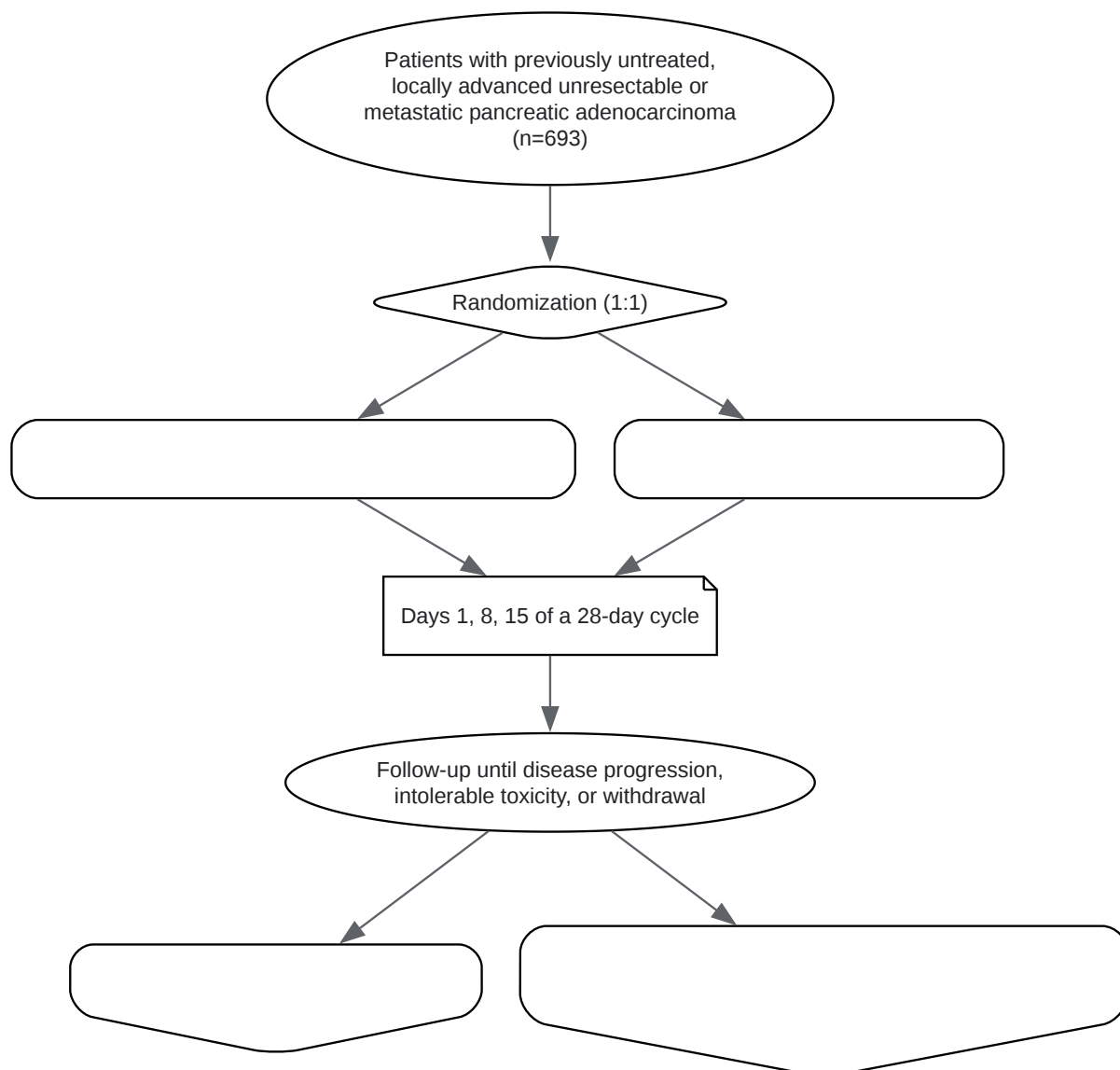
Table 3: Indirect comparison of **evofosfamide** + gemcitabine with FOLFIRINOX.

Based on this indirect comparison, the FOLFIRINOX regimen appears to offer a greater survival benefit than the **evofosfamide** and gemcitabine combination. However, FOLFIRINOX is also associated with a higher rate of severe toxicities.

Experimental Protocols: MAESTRO Trial

Study Design

The MAESTRO trial was a Phase III, international, randomized, double-blind, placebo-controlled study.



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Caption: MAESTRO clinical trial workflow.

Key Eligibility Criteria

- Histologically or cytologically confirmed locally advanced unresectable or metastatic pancreatic adenocarcinoma.

- No prior chemotherapy for metastatic disease.
- ECOG performance status of 0 or 1.

Treatment Administration

- **Evofosfamide**/Placebo: 340 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.
- Gemcitabine: 1000 mg/m² administered intravenously on days 1, 8, and 15 of a 28-day cycle.

Conclusion

The clinical development of **evofosfamide** in pancreatic cancer did not demonstrate a significant improvement in overall survival when added to gemcitabine in the Phase III MAESTRO trial. While a statistically significant benefit in progression-free survival was observed, this did not translate to a longer overall lifespan for patients. The addition of **evofosfamide** to gemcitabine also led to an increase in hematologic toxicities.

An indirect comparison with FOLFIRINOX suggests that the latter remains a more effective first-line treatment option for patients with good performance status, albeit with a more challenging side-effect profile. The journey of **evofosfamide** highlights the complexities of targeting the tumor microenvironment and the rigorous evaluation required for new therapeutic agents in pancreatic cancer. Further research into hypoxia-activated prodrugs and their potential combinations with other systemic therapies or radiation may still hold promise for this challenging disease.

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